NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)

Pharmacokinetics Cardiovascular Peptide Therapeutics

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (Compound 40) is a macrocyclic Ape13 analogue with Ki=5.7 nM, Gα12-biased signaling, and 3.7h half-life vs <1 min for apelin-13. Its sustained cardiac effects (up to 6h) enable once-daily dosing in cardiovascular models. Differentiate Gα12 from Gαi/β-arrestin pathways. Superior ligand for binding assays and autoradiography. For research use only.

Molecular Formula C49H73N13O11
Molecular Weight 1020.2 g/mol
Cat. No. B10827835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)
Molecular FormulaC49H73N13O11
Molecular Weight1020.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)O)CO
InChIInChI=1S/C49H73N13O11/c1-28(2)23-36-45(69)61-38(27-63)46(70)58-34(14-6-5-13-32(51)41(65)56-35(44(68)59-36)16-9-21-54-49(52)53)43(67)57-33(15-7-8-20-50)42(66)55-26-40(64)62-22-10-17-39(62)47(71)60-37(48(72)73)25-29-18-19-30-11-3-4-12-31(30)24-29/h3-6,11-12,18-19,24,28,32-39,63H,7-10,13-17,20-23,25-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1
InChIKeyIIVCDBIBOGOXBU-NXDMJTDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal): A Macrocyclic APJ Agonist with Prolonged In Vivo Half-Life for Cardiovascular Research


NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal), also designated as compound 40, is a macrocyclic analogue of the endogenous peptide apelin-13 (Ape13) [1]. It functions as a potent agonist for the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR) [1]. The compound is distinguished by a reduced molecular weight relative to its parent peptide (1020 Da vs 1534 Da) and exhibits a favorable Gα12-biased signaling profile, leading to a significantly enhanced half-life in vivo [1].

Why NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Cannot Be Substituted with Generic Apelin or Other APJ Agonists


The APJ receptor signals through multiple downstream pathways, including Gαi, Gα12/13, and β-arrestin, each mediating distinct physiological effects [1]. Native peptide agonists like apelin-13 exhibit very short in vivo half-lives (<1 min) [1], severely limiting their utility in long-term studies. Furthermore, simple analogs or other biased agonists, such as MM07, display significantly weaker binding affinities (Kd ~172-300 nM) . NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) differentiates itself through a unique combination of sustained target engagement via a prolonged half-life and a specific Gα12-biased signaling signature, making it a non-fungible tool for investigating APJ biology in vitro and in vivo [1].

Quantitative Differentiation of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) for Scientific Procurement


Prolonged In Vivo Half-Life Differentiates NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) from Native Apelin-13

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (compound 40) exhibits a dramatically extended in vivo half-life compared to its native counterpart, apelin-13 (Ape13). This enhancement addresses a critical limitation of the endogenous peptide, enabling sustained pharmacological studies [1].

Pharmacokinetics Cardiovascular Peptide Therapeutics

Distinct Gα12-Biased Signaling Profile of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Versus a Closely Related Analog

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) (compound 40) displays a signaling profile biased towards Gα12 activation, in contrast to its closely related analog, compound 39, which shows no Gα12 activation. This differential coupling to downstream effectors allows for functional dissection of APJ signaling pathways [1].

GPCR Signaling Biased Agonism Molecular Pharmacology

Superior APJ Binding Affinity of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) Compared to the Biased Agonist MM07

NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) demonstrates high-affinity binding to the APJ receptor. This affinity is quantitatively superior to that of MM07, another known biased APJ agonist [REFS-1, REFS-2].

Receptor Binding GPCR Pharmacology Ligand Screening

Validated Research and Industrial Application Scenarios for NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)


Chronic In Vivo Cardiovascular Pharmacology Studies

The 3.7-hour in vivo half-life of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) enables once-daily or less frequent dosing in rodent models of cardiovascular disease, including heart failure, to achieve sustained target engagement and evaluate long-term therapeutic effects, as demonstrated by a sustained cardiac response for up to 6 hours post-injection [1].

Functional Dissection of APJ-Mediated Gα12 Signaling

With its unique Gα12-biased signaling profile, NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) serves as a critical tool compound to differentiate the physiological roles of Gα12 pathway activation from those of Gαi and β-arrestin pathways in tissues expressing the APJ receptor [1].

High-Sensitivity In Vitro APJ Receptor Binding Assays

The high-affinity interaction (Ki ~5.7 nM) of NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal) with the APJ receptor makes it a superior ligand for competitive binding assays, autoradiography, or as a lead for developing high-specific-activity radioligands for receptor localization studies [1].

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